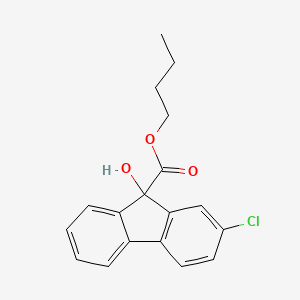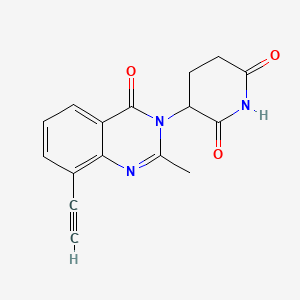![molecular formula C12H20N2O4 B13710372 (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)
(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyrrolidinone ring. This compound is often used in peptide synthesis and organic chemistry due to its protective group, which helps prevent unwanted reactions during synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the acid formed during the reaction . The reaction conditions are generally mild, and the Boc group can be removed later using strong acids like trifluoroacetic acid (TFA) in dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.
Major Products Formed
Oxidation: (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanoic acid.
Reduction: (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanol.
Substitution: Various substituted amino derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: In the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(Fmoc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal
- (S)-2-(Cbz-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal
- (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanoic acid .
Uniqueness
The uniqueness of (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal lies in its Boc-protected amino group, which provides stability and prevents unwanted side reactions during synthesis. This makes it a valuable intermediate in the synthesis of peptides and other complex organic molecules .
Propiedades
Fórmula molecular |
C12H20N2O4 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
tert-butyl N-[1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(17)14-9(7-15)6-8-4-5-13-10(8)16/h7-9H,4-6H2,1-3H3,(H,13,16)(H,14,17) |
Clave InChI |
DKOFIBMWVQNGKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)



![2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)


